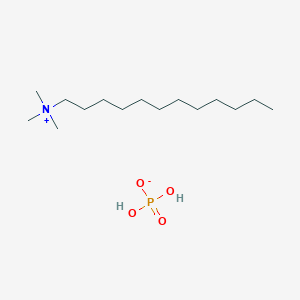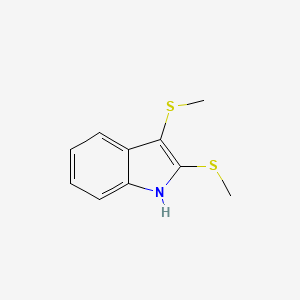
2,2'-(Octylazanediyl)bis(N-octylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octylazanediyl)bis(N-octylacetamide) is an organic compound with the molecular formula C24H48N2O2 It is a derivative of acetamide, featuring two octyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylazanediyl)bis(N-octylacetamide) typically involves the reaction of octylamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and requires a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Octylamine} + \text{Acetic Anhydride} \rightarrow \text{2,2’-(Octylazanediyl)bis(N-octylacetamide)} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Octylazanediyl)bis(N-octylacetamide) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Octylazanediyl)bis(N-octylacetamide) has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism by which 2,2’-(Octylazanediyl)bis(N-octylacetamide) exerts its effects is primarily through its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
2,2’-(Hexylazanediyl)bis(N-hexylacetamide): Similar structure but with hexyl groups instead of octyl groups.
2,2’-(Decylazanediyl)bis(N-decylacetamide): Similar structure but with decyl groups instead of octyl groups.
Uniqueness: 2,2’-(Octylazanediyl)bis(N-octylacetamide) is unique due to its specific chain length, which imparts distinct physicochemical properties. The octyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where such properties are desired.
Properties
CAS No. |
136557-66-9 |
|---|---|
Molecular Formula |
C28H57N3O2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-octyl-2-[octyl-[2-(octylamino)-2-oxoethyl]amino]acetamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-7-10-13-16-19-22-29-27(32)25-31(24-21-18-15-12-9-6-3)26-28(33)30-23-20-17-14-11-8-5-2/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
InChI Key |
AXEZNFSLVBJZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CN(CCCCCCCC)CC(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)



![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)



![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
